molecular formula C8H5Cl2N B3031502 2,2-Dichloro-2-phenylacetonitrile CAS No. 40626-45-7

2,2-Dichloro-2-phenylacetonitrile

Cat. No.: B3031502
CAS No.: 40626-45-7
M. Wt: 186.03 g/mol
InChI Key: HDTAUMIOSWQZRW-UHFFFAOYSA-N
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Description

2,2-Dichloro-2-phenylacetonitrile is an organic compound with the molecular formula C8H5Cl2N. It is characterized by the presence of two chlorine atoms and a phenyl group attached to an acetonitrile moiety. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .

Scientific Research Applications

2,2-Dichloro-2-phenylacetonitrile has several applications in scientific research:

Safety and Hazards

The safety data sheet for 2,2-Dichloro-2-phenylacetonitrile indicates that it may be harmful if swallowed . It can also cause serious eye irritation . Therefore, it is recommended to handle this compound with appropriate safety measures .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dichloro-2-phenylacetonitrile can be synthesized through the chlorination of phenylacetonitrile. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and ensuring the complete chlorination of the phenylacetonitrile .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar chlorination process but on a larger scale. The process involves the use of specialized equipment to handle chlorine gas safely and efficiently. The reaction is carried out in a controlled environment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-2-phenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Mechanism of Action

The mechanism of action of 2,2-Dichloro-2-phenylacetonitrile involves its reactivity towards nucleophiles and electrophiles. The presence of two electron-withdrawing chlorine atoms makes the carbon center highly electrophilic, facilitating nucleophilic substitution reactions. The nitrile group can also participate in various reactions, including reduction and hydrolysis, leading to the formation of different functional groups .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-2-phenylacetonitrile
  • Benzyl cyanide
  • 2,2-Dichloro-2-methylacetonitrile

Uniqueness

2,2-Dichloro-2-phenylacetonitrile is unique due to the presence of two chlorine atoms, which significantly enhance its reactivity compared to similar compounds. This increased reactivity makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

2,2-dichloro-2-phenylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N/c9-8(10,6-11)7-4-2-1-3-5-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTAUMIOSWQZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456150
Record name 2,2-dichloro-2-phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40626-45-7
Record name 2,2-dichloro-2-phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dichloro-2-phenylacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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